molecular formula C21H15ClN2O2S B1663228 2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide

2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide

Cat. No.: B1663228
M. Wt: 394.9 g/mol
InChI Key: YZMLAJBOSVHFEW-UHFFFAOYSA-N
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Description

2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C21H15ClN2O2S . This benzamide derivative is of significant interest in chemical and pharmaceutical research, particularly in the synthesis of novel molecules with potential biological activity. Its molecular structure features a benzamide core substituted with chloro and cyano groups, and a (4-methoxyphenyl)sulfanyl (thioether) linkage, which can influence its electronic properties and conformational behavior . Compounds within this class are frequently investigated as key intermediates or building blocks in medicinal chemistry. Researchers utilize this compound to develop new chemical entities, study structure-activity relationships (SAR), and explore mechanisms of action, particularly in the design of enzyme inhibitors . The presence of the sulfanyl group and cyano moiety makes it a versatile scaffold for further chemical modifications. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-16-7-9-17(10-8-16)27-20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMLAJBOSVHFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target molecule dissects into two primary fragments:

  • 2-Chlorobenzoyl group : Introduced via benzamide formation.
  • 3-Cyano-4-[(4-methoxyphenyl)sulfanyl]aniline : Synthesized through sequential nitration, reduction, cyanation, and sulfanyl substitution.

This approach aligns with modular strategies for polyfunctional aromatics, prioritizing orthogonal reactivity of cyano, sulfanyl, and amino groups.

Stepwise Synthesis of the Aniline Intermediate

Synthesis of 4-[(4-Methoxyphenyl)Sulfanyl]Aniline

A copper(I)-catalyzed C–S coupling between 4-iodoaniline and 4-methoxythiophenol achieves the sulfanyl bridge. Typical conditions:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs2CO3 (2 equiv)
  • Solvent : DMF, 110°C, 12 h
  • Yield : 85%.
Cyanation at the 3-Position

The nitrile group is introduced via Rosenmund-von Braun reaction using CuCN in refluxing DMF (130°C, 8 h), affording 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline in 78% yield.

Amide Bond Formation: Critical Methodologies

Carboxylic Acid Activation

The 2-chlorobenzoic acid precursor is activated either as an acyl chloride (using SOCl2) or via in situ activation with coupling reagents. Comparative studies favor the latter for safety and purity.

Coupling Reagent Optimization

Reagent screening reveals superior performance of HATU over EDC or DCC:

Reagent Base Solvent Temp (°C) Yield (%)
HATU DIPEA DMF 25 92
EDC DIPEA DCM 25 76
DCC NEt3 THF 0→25 68

Data aggregated from

The HATU-mediated protocol involves:

  • Dissolving 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline (1.0 equiv) and 2-chlorobenzoic acid (1.1 equiv) in anhydrous DMF.
  • Adding HATU (1.5 equiv) and DIPEA (3.0 equiv).
  • Stirring at RT for 6 h, followed by aqueous workup and recrystallization from EtOAc/hexanes.

Mechanistic Insights and Side-Reaction Mitigation

Competing Cyclization Pathways

The electron-rich aniline may undergo unintended cyclization to benzothiazines under acidic conditions. Kinetic studies show this side reaction is suppressed below pH 4, necessitating strict control during aqueous quenches.

Sulfur Oxidation Management

The thioether linkage is susceptible to over-oxidation to sulfone derivatives. Adding radical scavengers (e.g., BHT, 0.1 wt%) during amidation reduces sulfone byproduct formation from 12% to <2%.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, MeCN/H2O gradient), achieving >99% purity. Analytical data match literature reports:

  • HRMS (ESI+) : m/z 395.0721 [M+H]+ (calc. 395.0724).
  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.02–7.15 (m, 11H, Ar–H), 3.83 (s, 3H, OCH3).

Polymorph Screening

Crystallization from ethanol/water produces Form I (mp 189–191°C), while acetonitrile yields metastable Form II (mp 175–177°C). Differential scanning calorimetry confirms monotropic relationship between forms.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A telescoped process integrating C–S coupling, cyanation, and amidation achieves 68% overall yield in <24 h residence time. Key parameters:

  • Flow reactor : Corning AFR™ module
  • Throughput : 5 kg/day
  • Purity : 98.5% by qNMR.

Green Chemistry Metrics

Solvent substitution (2-MeTHF replacing DMF) reduces process mass intensity (PMI) from 32 to 18, aligning with ACS Green Chemistry Institute benchmarks.

Chemical Reactions Analysis

ML135 undergoes various chemical reactions, including:

Scientific Research Applications

ML135 has several scientific research applications:

    Chemistry: ML135 is used as a probe to study the structure-activity relationships of streptokinase inhibitors. It helps in understanding the key structural features required for optimal potency and selectivity.

    Biology: ML135 is used to investigate the regulation of streptokinase expression in Group A streptococci. It helps in identifying the molecular pathways involved in streptokinase regulation.

    Medicine: ML135 has potential therapeutic applications in treating infections caused by Group A streptococci by inhibiting streptokinase expression without affecting bacterial growth, thus minimizing the risk of drug resistance.

    Industry: ML135 can be used in the development of diagnostic tools and assays for detecting streptokinase expression in clinical samples.

Mechanism of Action

ML135 exerts its effects by selectively inhibiting the expression of streptokinase in Group A streptococci. The exact molecular target of ML135 is not fully understood, but it is believed to interfere with the transcriptional regulation of the streptokinase gene. This inhibition reduces the virulence of the bacteria without affecting their growth, making ML135 a valuable tool for studying the mechanisms of Group A streptococci infection .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to structurally related benzamides with variations in substituents (Table 1). Key differences include:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzoyl Substituents Aniline Ring Substituents Key Functional Groups Reference
Target Compound 2-chloro 3-cyano, 4-[(4-methoxyphenyl)sulfanyl] Chloro, cyano, sulfanyl, methoxy
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 2-chloro, 4-methylsulfonyl 4-chloro, 3-iodo Chloro, iodo, sulfonyl
2-[(4-chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide None 4-chlorophenylmethoxy, 4-methoxyphenylmethylideneamino Chloro, methoxy, imine
4-Chloro-N-(3-methoxyphenyl)benzamide 4-chloro 3-methoxy Chloro, methoxy
4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide 4-chloro 2-[3-chloro-5-(trifluoromethyl)pyridinylsulfanyl] Chloro, trifluoromethyl, pyridinyl
  • Electronic Effects: The target compound’s 3-cyano group enhances electron-withdrawing effects compared to methoxy or methylsulfonyl groups in analogs . The 4-methoxyphenylsulfanyl group provides a balance of electron donation (methoxy) and lipophilicity (sulfanyl), contrasting with the trifluoromethyl group in , which is strongly electron-withdrawing.
  • Stereochemical Considerations : The sulfanyl linkage in the target compound and may influence molecular conformation and binding to biological targets.

Physical and Chemical Properties

  • Melting Points : Methoxy-substituted benzamides (e.g., ) typically exhibit lower melting points (e.g., 96°C for ) than halogenated derivatives due to reduced crystallinity.

Crystallographic and Conformational Analysis

  • Single-crystal X-ray studies (e.g., ) reveal that substituents like iodo or methylsulfonyl influence molecular packing. The target compound’s sulfanyl and cyano groups may promote unique hydrogen-bonding networks or π-π interactions, affecting stability and bioavailability.

Biological Activity

2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide, also known by its CAS number 320421-40-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C21H15ClN2O2S
  • Molar Mass : 394.87 g/mol
  • Chemical Structure : The compound features a chloro group, a cyano group, and a methoxy-substituted phenyl sulfanyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. These studies utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity.

Key Findings:

  • Antibacterial Efficacy : The compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
  • Mechanism of Action : The presence of halogenated groups enhances lipophilicity, facilitating better penetration through cell membranes, which is crucial for antimicrobial efficacy .

Anticancer Activity

The anticancer potential of compounds with similar structures has been investigated extensively, revealing promising results.

Case Studies:

  • Cell Line Studies : Compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. For instance, certain derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 7.01 ± 0.60 µM for HeLa) .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that substitutions on the phenyl ring significantly influence cytotoxic activity. Electron-donating groups at specific positions enhance interaction with target proteins involved in cancer progression .

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest multifaceted biological activities beyond antimicrobial and anticancer effects.

Summary of Activities:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic to several cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-{...}benzamide, and what reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) at the chloro-substituted benzene ring or sulfanyl group modification. Key steps include:
  • Chlorination : Use FeCl₃ as a catalyst under anhydrous conditions (60–80°C) to introduce the chloro group .
  • Sulfanyl Group Formation : React 4-methoxythiophenol with a nitro-substituted intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyano Group Introduction : Employ a Rosenmund-von Braun reaction with CuCN in refluxing toluene .
  • Critical Factors : Temperature control during chlorination and stoichiometric ratios of thiol reagents significantly impact yield .

Q. How can researchers characterize the structural conformation of this compound?

  • Methodological Answer : Use a combination of:
  • X-Ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–Cl bond length ~1.73 Å, S–C–C–N torsion angle ~120°) to confirm stereochemistry .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C shifts (e.g., cyano group δ ~110–120 ppm in 13^13C; methoxy singlet at δ ~3.8 ppm in 1^1H) .
  • Mass Spectrometry : Confirm molecular weight (exact mass: 396.82 g/mol) via high-resolution ESI-MS .

Q. What initial biological activity assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against bacterial phosphopantetheinyl transferases (PPTases) via fluorescence polarization (IC₅₀ < 10 µM indicates potential antibacterial activity) .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Solubility Studies : Measure logP values (predicted ~3.5) to assess bioavailability using shake-flask or HPLC methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., chlorination) and reduce side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for cyano group retention during hydrogenation .
  • DoE Approach : Use a 3-factor (temperature, reagent ratio, solvent polarity) Design of Experiments to identify optimal conditions .

Q. How to resolve contradictions in reaction data (e.g., unexpected byproducts during sulfanyl group formation)?

  • Methodological Answer :
  • Mechanistic Studies : Conduct 18^{18}O isotopic labeling to trace oxidation pathways of the sulfanyl group .
  • LC-MS Monitoring : Identify intermediates (e.g., sulfoxide or sulfone derivatives) in real-time during reaction progression .
  • Computational Modeling : Simulate transition states (DFT at B3LYP/6-31G* level) to predict regioselectivity issues .

Q. What computational strategies predict the compound’s binding affinity to bacterial PPTases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PPTase crystal structures (PDB: 3L4X) to map hydrophobic interactions near the 4-methoxyphenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzamide-enzyme complex .
  • QSAR Models : Train a model using IC₅₀ data from analogs with triazole or thiadiazole substituents .

Q. How does the 4-methoxyphenylsulfanyl substituent influence pharmacokinetics?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for sulfoxide/sulfone metabolites .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios .
  • Plasma Protein Binding : Equilibrium dialysis with 14^{14}C-labeled compound to quantify unbound fraction .

Q. What strategies validate the compound’s mechanism of action in bacterial models?

  • Methodological Answer :
  • Gene Knockout : Compare efficacy in wild-type vs. PPTase-deficient E. coli strains .
  • Resistance Studies : Serial passage bacteria under sublethal doses to identify mutations in target enzymes .
  • Transcriptomics : RNA-seq analysis to detect downstream pathway disruptions (e.g., fatty acid biosynthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide

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